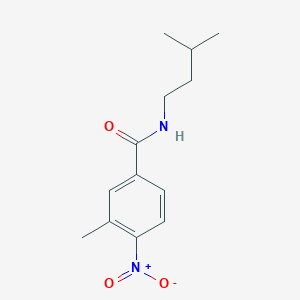
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide, also known as 3MBNB, is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline solid that is soluble in organic solvents. 3MBNB has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, agriculture, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is its potential toxicity. It is important to handle 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide with care and to follow appropriate safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. One area of interest is the development of more potent derivatives of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide that exhibit greater anticancer activity. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. Additionally, further studies are needed to determine the long-term effects of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide exposure on human health and the environment.
Métodos De Síntesis
The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide involves the reaction of 3-methylbutylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide as a yellow crystalline solid with a purity of over 95%. The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been studied for its potential use as an insecticide and herbicide in agriculture. It can also be used to monitor the environmental pollution of nitroaromatic compounds.
Propiedades
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-4-5-12(15(17)18)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMQQLZVRINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

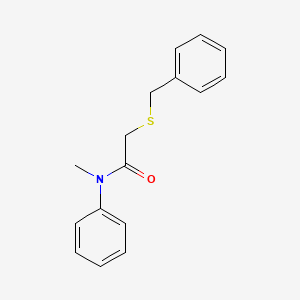
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

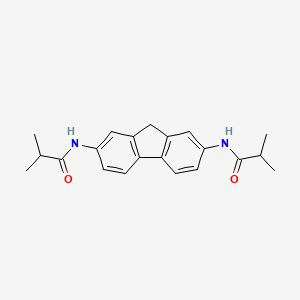

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
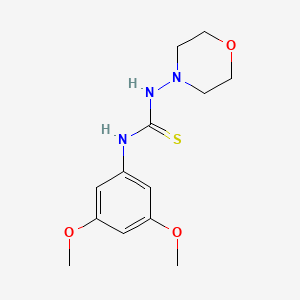
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
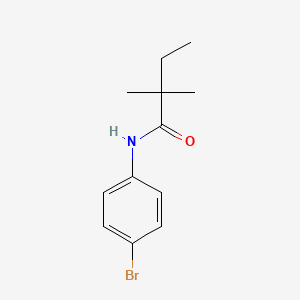
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)